N-(1-(2-Ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide
N-(1-(2-Ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide
Brand Name:
Vulcanchem
CAS No.:
1009038-51-0
VCID:
VC0368173
InChI:
InChI=1S/C21H24N2O3/c1-5-26-18-9-7-6-8-16(18)12-23-20-14(3)10-13(2)11-17(20)19(21(23)25)22-15(4)24/h6-11,19H,5,12H2,1-4H3,(H,22,24)
SMILES:
CCOC1=CC=CC=C1CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C
Molecular Formula:
C21H24N2O3
Molecular Weight:
352.4g/mol
N-(1-(2-Ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide
CAS No.: 1009038-51-0
Main Products
VCID: VC0368173
Molecular Formula: C21H24N2O3
Molecular Weight: 352.4g/mol
CAS No. | 1009038-51-0 |
---|---|
Product Name | N-(1-(2-Ethoxybenzyl)-5,7-dimethyl-2-oxoindolin-3-yl)acetamide |
Molecular Formula | C21H24N2O3 |
Molecular Weight | 352.4g/mol |
IUPAC Name | N-[1-[(2-ethoxyphenyl)methyl]-5,7-dimethyl-2-oxo-3H-indol-3-yl]acetamide |
Standard InChI | InChI=1S/C21H24N2O3/c1-5-26-18-9-7-6-8-16(18)12-23-20-14(3)10-13(2)11-17(20)19(21(23)25)22-15(4)24/h6-11,19H,5,12H2,1-4H3,(H,22,24) |
Standard InChIKey | CWWORQDQUHSTMY-UHFFFAOYSA-N |
SMILES | CCOC1=CC=CC=C1CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
Canonical SMILES | CCOC1=CC=CC=C1CN2C(=O)C(C3=CC(=CC(=C32)C)C)NC(=O)C |
PubChem Compound | 16458013 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume